4-Fluoro-4-phenylazepane, oxalic acid

Medicinal Chemistry Chemical Synthesis Isomer Purity

Researchers requiring the 4-fluoro-4-phenylazepane scaffold often encounter handling difficulties with the hygroscopic, unstable free base liquid. The oxalate salt (CAS 1803583-19-8) solves this with a stable, crystalline solid suited for precise weighing and long-term storage. • Unique geminal 4-fluoro-4-phenyl substitution creates an achiral center absent in positional isomers (e.g., 4-(4-fluorophenyl)azepane), enabling exploration of novel IP space around NR2B-NMDA receptor antagonists. • ≥95% purity solid salt ensures reproducible high-concentration stock solution preparation for fragment-based screening by SPR or NMR. • Rule-of-3 compliant fragment (MW 283.29, logP 2.62) with defined solid-state properties; ideal for fluorine gauche effect conformational studies via X-ray crystallography.

Molecular Formula C14H18FNO4
Molecular Weight 283.29 g/mol
CAS No. 1803583-19-8
Cat. No. B1446942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4-phenylazepane, oxalic acid
CAS1803583-19-8
Molecular FormulaC14H18FNO4
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)(C2=CC=CC=C2)F.C(=O)(C(=O)O)O
InChIInChI=1S/C12H16FN.C2H2O4/c13-12(7-4-9-14-10-8-12)11-5-2-1-3-6-11;3-1(4)2(5)6/h1-3,5-6,14H,4,7-10H2;(H,3,4)(H,5,6)
InChIKeyMCUCNRAYNLSMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-4-phenylazepane Oxalate: Fluorinated Azepane Building Block


4-Fluoro-4-phenylazepane, oxalic acid is a salt form of a difunctionalized, saturated seven-membered nitrogen heterocycle (azepane). Its core structure features a geminal 4-fluoro-4-phenyl substitution pattern, distinguishing it from other azepane isomers. It is primarily utilized as a specialized synthetic intermediate and scaffold in medicinal chemistry for exploring the effects of fluorination and conformational constraint on biological activity [1]. The oxalic acid counterion provides a stable, solid salt form, which is often preferred for handling, purification, and long-term storage over its free base liquid counterpart in research settings .

4-Fluoro-4-phenylazepane vs. Generic Azepane Substitution


The azepane scaffold is a 'privileged' structure with diverse biological activities, and its functionalization critically dictates therapeutic targeting [1]. Generic substitution fails for 4-fluoro-4-phenylazepane, oxalic acid because its precise 4,4-geminal substitution creates an achiral center with unique steric and electronic properties not present in its positional isomers (e.g., 4-(4-fluorophenyl)azepane) or simpler mono-substituted analogs. Furthermore, the specific oxalate salt form directly impacts the molecule's solid-state properties, solubility profile, and long-term stability, meaning the free base or other salts cannot be assumed to behave identically in synthesis or biological assays [2]. This unique combination of fluorination and salt formulation necessitates its specific procurement for reproducible results.

4-Fluoro-4-phenylazepane Oxalate vs. Key Analogs


Regiochemical Comparison with Positional Isomer

The target compound is a regioisomer of 4-(4-fluorophenyl)azepane, which is commercially available . The 4-fluoro-4-phenyl substitution places both the fluorine atom and the phenyl ring on the same azepane carbon, creating a sterically hindered tertiary center. In contrast, the 4-(4-fluorophenyl) analog has no fluorine directly on the azepane ring. This fundamental structural difference leads to divergent chemical reactivity and a completely distinct 3D pharmacophore, preventing its use as a substitute in structure-activity relationship (SAR) studies. This is confirmed by the distinct InChI Keys and SMILES strings for each molecule .

Medicinal Chemistry Chemical Synthesis Isomer Purity

Solid Salt Handling Advantage over Liquid Free Base

The target compound is isolated as an oxalic acid salt (CAS 1803583-19-8), resulting in a well-defined solid with a molecular weight of 283.29 g/mol . The free base form, 4-fluoro-4-phenylazepane (CAS 1566960-00-6), has a molecular weight of 193.26 g/mol and is typically a liquid or low-melting solid, available at 98% purity . Solid salts are universally preferred for accurate weighing, long-term stability, and purification, directly reducing experimental error in quantitative research compared to handling volatile or hygroscopic liquid free bases.

Formulation Science Chemical Procurement Analytical Chemistry

Lipophilicity Modulation by Fluorination

Replacing a hydrogen atom with a bioisosteric fluorine is a common strategy to modulate a molecule's lipophilicity, metabolic stability, and conformation [1]. The computed partition coefficient (LogP) for 4-fluoro-4-phenylazepane is 2.62 , which is measurably different from the LogP of its non-fluorinated parent, 4-phenylazepane, which is reported as 3.27 . This reduction in LogP indicates lower lipophilicity, which can lead to improved aqueous solubility and altered membrane permeability, key parameters in drug discovery.

Drug Design ADME Properties Physicochemical Profiling

Diastereospecific Fluorination for Stereochemical Control

A key report on the first diastereospecific fluorination of substituted azepanes demonstrates that fluorinated azepane building blocks can be prepared with >95% yield and complete retention of stereochemistry [1]. This methodology is directly relevant to synthesizing a chiral variant of the target compound, (4S)-4-fluoro-4-phenylazepane, which is commercially offered [2]. In contrast, non-fluorinated analogs cannot exploit the 'fluorine gauche effect' and the specific stereoelectronic control this synthetic pathway provides, offering a distinct advantage in creating stereochemically pure, conformationally biased scaffolds.

Stereoselective Synthesis Process Chemistry Fluorine Chemistry

Procurement Applications for 4-Fluoro-4-phenylazepane Oxalate


Design of Conformationally Constrained NMDA Antagonists

The azepane scaffold is known to be a key component in NR2B-subtype selective NMDA receptor antagonists [1]. The specific 4-fluoro-4-phenyl substitution pattern of the target compound introduces a steric and electronic environment not found in the mono-substituted azepanes often described in the patent literature. Its procurement enables the exploration of novel intellectual property space around this important neurological target by creating analogs with a unique geminally-substituted core, potentially leading to improved subtype selectivity.

Intermediate for Fluorine Gauche Effect Studies

The 'fluorine gauche effect' is a powerful stereoelectronic force that can dictate the 3D conformation of molecules [1]. The 4-fluoro-4-phenylazepane scaffold, particularly in its enantiomerically pure form, is an ideal tool compound for studying this effect. Researchers can use this scaffold to lock a pendant phenyl group in a specific orientation, and the stable oxalate salt form provides the high-purity, easily handled solid necessary for the precise low-temperature NMR and X-ray crystallography studies required for such fundamental investigations.

Fragment-Based Drug Discovery Library Inclusion

As a low molecular weight (283.29 g/mol), fluorinated, and shapely heterocycle, the oxalate salt of 4-fluoro-4-phenylazepane is well-suited as a fragment in FBDD [1]. Its quantified logP of 2.62 for the core makes it a 'rule-of-3' compliant fragment. The solid salt form is advantageous for preparing accurate, high-concentration stock solutions for fragment screening by SPR or NMR, ensuring reliable detection of weak binding events that are the starting point for fragment-based lead generation.

Stable Analytical Reference Standard Development

The defined solid state and established purity (≥95%) of the oxalate salt make it the preferred form for an analytical reference standard [1]. Unlike the potentially hygroscopic or oxidatively unstable liquid free base, the salt provides a more reliable standard for HPLC and LC-MS method development. This is crucial for reaction monitoring during multi-step synthesis and for establishing purity profiles in later-stage pharmacological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-4-phenylazepane, oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.